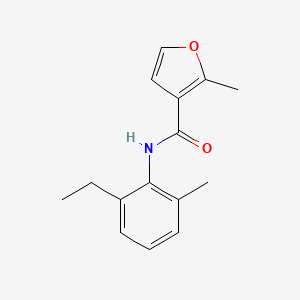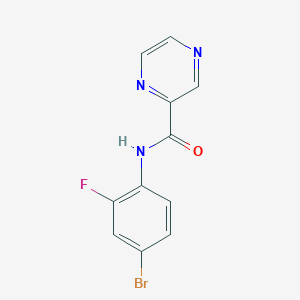
N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound characterized by the presence of dichlorophenyl and nitrophenoxy groups attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The phenyl ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the dichloro substituents.
Acylation: The chlorinated nitrophenol is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by the nucleophiles.
科学的研究の応用
N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
類似化合物との比較
N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide can be compared with similar compounds such as:
N-(2,3-dichlorophenyl)-2-(2-aminophenoxy)acetamide: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
N-(2,3-dichlorophenyl)-2-(2-hydroxyphenoxy)acetamide: The presence of a hydroxyl group instead of a nitro group can affect its reactivity and solubility.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-4-3-5-10(14(9)16)17-13(19)8-22-12-7-2-1-6-11(12)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACPWHUFCPHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5816219.png)


![3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B5816232.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5816252.png)



![Ethyl 2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-methylamino]acetate](/img/structure/B5816286.png)
![3-benzyl-4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)


